Methyl 3-oxoisoindoline-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXXPLZXKYJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696044 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-52-2 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Cyclization of Brominated Precursors
One of the foundational methods involves the bromination of methyl benzoates followed by cyclization to form the isoindoline core:
Step 1: Bromination of Methyl Benzoate Derivatives
Commercially available methyl benzoates undergo bromination at the benzylic position using N-bromosuccinimide (NBS) under radical conditions, often catalyzed by azobisisobutyronitrile (AIBN). This yields methyl 5-bromo-2-methylbenzoate with high yields (~85%).
Step 2: Conversion to Bromo-Substituted Intermediates
The brominated methyl benzoate is further subjected to nucleophilic substitution or oxidation reactions to introduce additional functional groups, such as bromomethyl groups, which facilitate subsequent cyclization.
Step 3: Cyclization to Isoindoline Derivatives
The key step involves cyclization of these intermediates. For instance, treatment with ammonia or ammonium hydroxide in solvents like THF/MeOH induces cyclization to form 6-bromoisoindolin-1-one, which can be further manipulated to the target compound.
Formation of the Core via Metal-Catalyzed Cross-Coupling and Cyclization
A modern approach employs transition-metal catalysis:
Palladium-Catalyzed Cyanation and Cyclization
Using Pd(0) catalysis, aryl bromides derived from methyl benzoates are subjected to cyanation with zinc cyanide (Zn(CN)₂), producing 3-oxoisoindoline-5-carbonitrile intermediates.
Subsequent Hydrolysis and Oxidation
These nitriles are hydrolyzed under mild conditions to form the corresponding carboxylic acids, which are then cyclized to form the isoindoline core. Oxidative steps, such as treatment with Oxone, facilitate the formation of the carboxylic acid directly from aldehyde precursors.
Oxidative Transformation to the Carboxylic Acid
The oxidation of aldehyde intermediates to carboxylic acids is achieved via:
-
Aldehyde derivatives are treated with Oxone (potassium peroxymonosulfate) in DMF, converting aldehydes to the corresponding carboxylic acids efficiently. This step is crucial for the subsequent formation of methyl esters or amides.
Conversion to Methyl 3-oxoisoindoline-5-carboxylate
The esterification of the carboxylic acid to the methyl ester is typically performed using:
Fischer Esterification or Thionyl Chloride Method
The carboxylic acid reacts with methanol in the presence of catalytic acids or with thionyl chloride (SOCl₂) followed by methanol to yield the methyl ester with high purity and yield (~85%).
Purification and Characterization
Purification techniques include recrystallization, column chromatography, and filtration. Characterization involves NMR, MS, and IR spectroscopy to confirm the structure and purity of the synthesized this compound.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Bromination of methyl benzoate | NBS, AIBN | Radical, room temp | 85% | Selective benzylic bromination |
| 2 | Cyclization to isoindoline | NH₄OH, THF/MeOH | Reflux | 94% | Cyclization to 6-bromoisoindolin-1-one |
| 3 | Cyanation (Pd-catalyzed) | Zn(CN)₂, Pd(PPh₃)₄ | DMF, reflux | 76% | Formation of nitrile intermediates |
| 4 | Oxidation to carboxylic acid | Oxone | Room temp, 3 hrs | 80% | Conversion of aldehyde to acid |
| 5 | Esterification | MeOH, catalyst | Reflux | 85% | Methyl ester formation |
Research Findings and Analysis
Efficiency and Selectivity: Transition-metal catalysis, especially palladium-catalyzed cyanation, offers high efficiency and regioselectivity in forming the core structure of this compound.
Versatility: The synthetic route allows for modifications at various stages, enabling the synthesis of diverse derivatives for pharmacological studies.
Modern Techniques: Microwave-assisted reactions and multicomponent reactions (MCR) have been explored for faster synthesis, though their application to this specific compound remains under investigation.
Challenges: Hydrolysis of nitrile intermediates to acids can sometimes lead to quinonoid intermediates, complicating purification. Optimization of reaction conditions is essential.
Chemical Reactions Analysis
Methyl 3-oxoisoindoline-5-carboxylate undergoes various chemical reactions due to the presence of its carbonyl and ester groups. Common reactions include:
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules with the elimination of small molecules like water.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxoisoindoline-5-carboxylate and its derivatives have shown promise in various therapeutic areas:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are being explored for potential therapeutic applications in preventing oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders .
- Acetylcholinesterase Inhibition : Some derivatives act as inhibitors of acetylcholinesterase, enhancing cholinergic transmission, which may be beneficial in treating conditions like Alzheimer’s disease .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Recent studies have indicated that derivatives of this compound may serve as PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .
Biochemistry
The biochemical properties of this compound allow it to interact with various cellular pathways:
- Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative stress within cells .
- Cellular Protection : Studies have demonstrated its ability to protect cells from oxidative damage by modulating cell signaling pathways and gene expression .
Materials Science
Due to its unique structure, this compound serves as an intermediate in the synthesis of advanced materials:
- Polymers and Dyes : The compound's chemical reactivity allows it to be used as a precursor for synthesizing polymers with specific properties, making it valuable in industrial applications .
Data Table: Applications Overview
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results indicated a significant inhibition percentage, suggesting its effectiveness in reducing oxidative stress .
Case Study 2: Acetylcholinesterase Inhibition
Research focused on the binding affinity of this compound derivatives to acetylcholinesterase. The findings highlighted modifications to the structure that enhanced inhibitory effects, indicating potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl 3-oxoisoindoline-5-carboxylate is not well-documented in scientific literature. its structure suggests that it may interact with various molecular targets through its carbonyl and ester groups. These interactions could involve hydrogen bonding, nucleophilic attack, or other chemical processes.
Comparison with Similar Compounds
Structural Analogs and Isoindoline Derivatives
The following compounds share structural similarities with Methyl 3-oxoisoindoline-5-carboxylate, primarily differing in substituent positions or additional functional groups:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| Methyl 3-oxoisoindoline-4-carboxylate | 935269-25-3 | C₁₀H₉NO₃ | 1.00 | Oxo group at position 3, ester at position 4 |
| Methyl 1-oxoisoindoline-5-carboxylate | 926307-72-4 | C₁₀H₉NO₃ | 0.98 | Oxo group at position 1, ester at position 5 |
| Methyl 1,3-dioxoisoindoline-5-carboxylate | 56720-83-3 | C₁₀H₇NO₄ | 0.96 | Two oxo groups (positions 1 and 3), ester at position 5 |
Notes:
- The similarity score (0.96–1.00) reflects structural alignment with this compound, with higher scores indicating closer resemblance .
- Methyl 3-oxoisoindoline-4-carboxylate (similarity 1.00) has identical functional groups but differs in ester positioning, which may alter reactivity and binding affinity in molecular interactions.
Functional Group Influence on Physicochemical Properties
- Solubility and Stability : this compound’s single oxo and ester groups balance hydrophilicity and lipophilicity, whereas the di-oxo derivative (CAS 56720-83-3) exhibits higher polarity, likely requiring more polar solvents for dissolution .
- Synthetic Utility : Compounds with ester groups at position 5 (e.g., CAS 926307-72-4) are preferred for reactions targeting the carboxylate moiety, while position 4 esters (CAS 935269-25-3) may favor regioselective modifications .
Comparison with Non-Isoindoline Methyl Esters
- Methyl 5-fluoro-2-oxo-1,3-dihydroindole-3-carboxylate (CAS 389571-36-2): Features an indole core with fluorine substitution, enhancing electrophilicity but diverging from isoindoline’s bicyclic structure .
- 7-Methoxy-1H-indole-3-carboxylic acid (CAS 4382-54-1): Shares the molecular formula C₁₀H₉NO₃ but replaces the isoindoline ring with an indole system, drastically altering electronic properties and biological activity .
Biological Activity
Methyl 3-oxoisoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a central isoindoline ring system with a carbonyl group at the third position and a methyl ester group at the fifth position. This structural configuration allows for various chemical interactions, making it a candidate for biological activity studies.
The exact mechanisms of action for this compound are not fully elucidated, but its structure suggests potential interactions through:
- Nucleophilic Attack : The carbonyl group can participate in nucleophilic addition reactions, which may influence its reactivity towards biological molecules.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions with enzymes or receptors.
Antioxidant Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant antioxidant activity. For instance, studies on 3-oxoisoindoline-5-carboxamide derivatives demonstrated dose-dependent radical scavenging effects using the DPPH assay. Such properties suggest that this compound may also possess antioxidant capabilities, potentially protecting cells from oxidative stress .
Antimicrobial and Anticancer Properties
Related compounds have been investigated for their antimicrobial and anticancer activities. For example, some isoindolinone derivatives have shown efficacy against various cancer cell lines and pathogens. While specific data on this compound remains scarce, its structural similarities to active compounds warrant further investigation into these properties .
Research Findings and Case Studies
Recent studies have focused on synthesizing various isoindolinone derivatives to explore their biological activities. For example:
These findings highlight the potential of isoindoline derivatives in drug discovery and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
